N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative incorporating a thiazolo[3,2-b][1,2,4]triazole scaffold. This heterocyclic structure confers unique electronic and steric properties, which may influence its biological or chemical activity. The compound features an o-tolyl (2-methylphenyl) group at the N1 position and a m-tolyl (3-methylphenyl)-substituted thiazolo-triazole moiety linked via an ethyl spacer to the N2-oxalamide group.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-5-8-16(12-14)19-25-22-27(26-19)17(13-30-22)10-11-23-20(28)21(29)24-18-9-4-3-7-15(18)2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSWKJCBQJXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity, suggesting that the compound might target cancer cells.
Mode of Action
It’s known that similar compounds have shown potent anticancer properties. This suggests that the compound might interact with its targets in a way that inhibits the growth or proliferation of cancer cells.
Biochemical Pathways
Given its potential anticancer properties, it’s possible that the compound affects pathways related to cell growth and proliferation.
Result of Action
Similar compounds have shown excellent anticancer properties, suggesting that the compound might have a similar effect.
Biological Activity
N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes oxalamide and thiazolo-triazole moieties. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity. The thiazolo[3,2-b][1,2,4]triazole framework is particularly notable for its role in developing pharmacologically active agents.
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole family exhibit significant anticancer properties. A study evaluating a range of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against various human cancer cell lines, including renal cancer and melanoma. Specifically, derivatives similar to this compound showed enhanced cytotoxic effects compared to their respective amides .
| Cell Line | Activity |
|---|---|
| Renal Cancer | High potency |
| Leukemia | Moderate potency |
| Colon Cancer | Significant inhibition |
| Breast Cancer | Notable cytotoxicity |
| Melanoma | Strong anticancer effects |
Antimicrobial Activity
In addition to anticancer properties, compounds derived from the thiazolo[3,2-b][1,2,4]triazole framework have been reported to possess antimicrobial activities. These compounds have shown effectiveness against a variety of bacterial strains and fungi. The presence of oxalamide moieties enhances their interaction with microbial targets .
The mechanism of action for this compound is largely inferred from its structural characteristics:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism. For instance, derivatives of 1,2,4-triazoles are known to act as inhibitors for enzymes like aromatase and carbonic anhydrase .
- Intermolecular Interactions : The structural features allow for hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity towards biological targets .
Synthesis and Evaluation
A notable study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activities. Among these derivatives was this compound. The study found that certain modifications significantly influenced the anticancer efficacy of the compounds tested. For example:
Scientific Research Applications
Antibacterial Activity : Compounds with the 1,2,4-triazole core have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Antifungal Activity : The 1,2,4-triazole moiety is recognized for its antifungal properties. Research indicates that derivatives can effectively combat fungal infections by disrupting cellular processes.
Anticancer Potential : The compound's structure suggests potential as an anticancer agent through inhibition of specific enzymes involved in tumor growth. Investigations into thiazolidin-4-one derivatives have revealed significant anticancer properties, indicating that modifications to the triazole structure could yield compounds with enhanced efficacy against cancer cells.
Pharmacokinetics
In silico studies suggest favorable absorption and distribution characteristics within biological systems for similar compounds. However, specific data on the pharmacokinetics of this compound remain limited and warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
| Study Focus | Findings |
|---|---|
| Antibacterial Studies | A series of 1,2,4-triazole derivatives were tested against bacterial strains including E. coli and S. aureus. Results showed enhanced antibacterial activity compared to their precursors. |
| Antifungal Activity | Research highlighted the effectiveness of triazole derivatives against various fungal strains, demonstrating MIC values comparable to established antifungal agents. |
| Anticancer Activity | Investigations into thiazolidin-4-one derivatives revealed significant anticancer properties, suggesting modifications to the triazole structure could yield compounds with enhanced efficacy against cancer cells. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with two classes of molecules: oxalamide-based flavor agents (e.g., S336) and thiazolo-triazole derivatives . Below is a detailed comparison:
Comparison with Oxalamide-Based Flavor Agents
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Similarities :
- Both compounds contain an oxalamide backbone.
- Substituents at N1 and N2 positions are aromatic (benzyl/pyridyl vs. o-tolyl/thiazolo-triazole).
- Functional Differences: S336 is a potent umami flavor agonist approved globally (FEMA 4233, Savorymyx® UM33) for reducing monosodium glutamate (MSG) in foods . The target compound’s thiazolo-triazole moiety may confer distinct receptor-binding properties compared to S336’s pyridyl group.
- Toxicological Profile: S336 exhibits low toxicity in rodents, with regulatory approvals for food use .
Table 1: Key Properties of Oxalamide Derivatives
| Property | S336 (CAS 745047-53-4) | Target Compound |
|---|---|---|
| Primary Application | Umami flavor enhancer | Unknown (structural analog) |
| Regulatory Status | FEMA 4233, global approval | Not evaluated |
| Aromatic Substituents | 2,4-Dimethoxybenzyl, pyridyl | o-Tolyl, m-tolyl-thiazolo-triazole |
| Toxicity Data | Low toxicity (rodent studies) | No data available |
Comparison with Thiazolo-Triazole Derivatives
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b)
- Structural Similarities :
- Both compounds feature a thiazolo[3,2-b][1,2,4]triazole core.
- Substituents at the 2- and 6-positions are aromatic (chlorophenyl/phenyl vs. m-tolyl/ethyl-oxalamide).
- Synthetic and Physical Properties :
- Functional Implications :
- Thiazolo-triazoles are often explored for antimicrobial or material science applications, but the target compound’s oxalamide group may shift its utility toward flavor or receptor modulation.
Table 2: Thiazolo-Triazole Derivatives Comparison
| Property | 5b (C16H10ClN3S) | Target Compound |
|---|---|---|
| Synthesis Yield | 76% | Not reported |
| Melting Point | 143–145°C | Not reported |
| Key Substituents | 4-Chlorophenyl, phenyl | m-Tolyl, ethyl-oxalamide |
| Mass Spec (ESI+-MS) | m/z 312.3 [M+H]+ | Not available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
